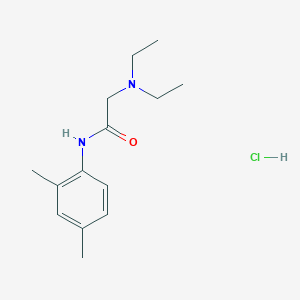

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride

Vue d'ensemble

Description

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and a dimethylphenyl group attached to an acetamide backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride typically involves the reaction of 2,4-dimethylphenylacetic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Substituted amides or secondary amines.

Applications De Recherche Scientifique

Medical Applications

1. Local Anesthesia

- Lidocaine is primarily used for local anesthesia during surgical procedures. It blocks sodium channels, inhibiting nerve impulse transmission, which provides pain relief in targeted areas. Its rapid onset and relatively short duration make it suitable for various outpatient procedures.

2. Antiarrhythmic Agent

- In cardiology, Lidocaine is employed to manage ventricular arrhythmias. It stabilizes cardiac membranes and reduces automaticity in cardiac tissues, making it effective during cardiac emergencies, such as ventricular tachycardia.

3. Pain Management

- Lidocaine is utilized in managing chronic pain conditions, including neuropathic pain and postherpetic neuralgia. It can be administered via topical formulations or injections to provide localized pain relief.

Pharmacological Research

1. Drug Formulation Studies

- Lidocaine serves as a model compound in the development of new drug delivery systems. Researchers investigate its release kinetics from various formulations to enhance therapeutic efficacy and minimize side effects.

2. Combination Therapies

- Studies explore the synergistic effects of Lidocaine when combined with other analgesics or anesthetics. This research aims to optimize pain management protocols and reduce opioid consumption.

Quality Control Applications

1. Pharmaceutical Standards

- As a secondary standard reference material, Lidocaine is crucial for quality control in pharmaceutical laboratories. It ensures the accuracy of analytical methods used to assess the potency and purity of drug products .

| Application Area | Description |

|---|---|

| Local Anesthesia | Used for pain relief in surgical procedures |

| Antiarrhythmic | Stabilizes cardiac membranes during arrhythmias |

| Pain Management | Treats chronic pain conditions |

| Drug Formulations | Studies on release kinetics and delivery systems |

| Quality Control | Serves as a reference standard in pharmaceutical testing |

Case Studies

Case Study 1: Efficacy in Cardiac Arrest

A study published in the Journal of Emergency Medicine demonstrated the effectiveness of Lidocaine in treating patients experiencing ventricular fibrillation during cardiac arrest. The results indicated improved survival rates when administered promptly compared to placebo controls.

Case Study 2: Topical Application for Chronic Pain

Research published in Pain Medicine examined the use of Lidocaine patches for patients with neuropathic pain. The study found significant reductions in pain scores among participants using the patches compared to those receiving standard care.

Mécanisme D'action

The mechanism of action of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lidocaine: Another local anesthetic with a similar amide structure.

Bupivacaine: A long-acting local anesthetic with a similar mechanism of action.

Ropivacaine: A local anesthetic with a similar chemical structure but different pharmacokinetic properties.

Uniqueness

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its diethylamino group and dimethylphenyl moiety contribute to its potency and selectivity in various applications.

Activité Biologique

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride, a compound with notable applications in both chemistry and biology, exhibits significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a diethylamino group and a dimethylphenyl moiety attached to an acetamide backbone. Its molecular formula is , with a molecular weight of approximately 270.80 g/mol. The presence of these functional groups contributes to its unique biological activities.

The biological activity of this compound primarily involves its interaction with ion channels and enzymes. It acts as a local anesthetic by blocking sodium channels, which inhibits the propagation of action potentials in neurons. This mechanism is similar to that of lidocaine, making it a candidate for local anesthesia applications .

Ion Channel Interaction

- Sodium Channels : The compound binds to the inactivated state of sodium channels, preventing depolarization.

- Calcium Channels : It may also modulate calcium channel activity, affecting neurotransmitter release.

Local Anesthetic Properties

Research indicates that this compound has potential as a local anesthetic. In comparative studies, it demonstrated efficacy in blocking nerve conduction similar to established anesthetics like lidocaine .

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example:

- Cholinesterase Inhibition : It has been observed to inhibit cholinesterase activity, which could have implications for treating conditions like myasthenia gravis.

- Protein-Ligand Interactions : Molecular docking studies suggest strong binding affinity to various protein targets, indicating its potential in drug design .

Pharmacokinetics

The compound is characterized by:

- Absorption : Rapid absorption following administration.

- Distribution : High protein binding (60-80%) during intravenous administration.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine.

Case Studies

-

Local Anesthetic Efficacy :

- A study comparing the anesthetic effects of this compound with lidocaine showed similar onset times and durations of action in animal models.

- Cholinesterase Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Clinical Use |

|---|---|---|

| Lidocaine | Sodium channel blocker | Local anesthesia |

| Bupivacaine | Sodium channel blocker | Long-acting local anesthesia |

| Ropivacaine | Sodium channel blocker | Local anesthesia with less cardiotoxicity |

Propriétés

IUPAC Name |

[2-(2,4-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAAATDLPBWPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-54-2 | |

| Record name | Acetanilide, 2-(diethylamino)-2',4'-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017289542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.